molecular formula C8H7NOS B1319026 2-Methylthieno[3,2-c]pyridin-4(5H)-one CAS No. 59207-23-7

2-Methylthieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1319026
CAS RN: 59207-23-7
M. Wt: 165.21 g/mol
InChI Key: CZZYGMSEVJJFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthieno[3,2-c]pyridin-4(5H)-one, also known as MTP-one, is a heterocyclic compound found in a variety of plants and animals. This compound has been studied extensively for its potential medicinal and therapeutic applications.

Scientific Research Applications

Synthesis Techniques

  • Domino Reaction Synthesis : A method for synthesizing 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones using a domino reaction of dimethylaminopropenoyl cyclopropanes, initiated by Lawesson's reagent, has been developed. This involves a sequence of regioselective thionation, ring-enlargement, and intramolecular aza-cyclization (Huang et al., 2012).

  • Electrophilic Addition Reaction : An electrophilic addition reaction between molecules of 3-(4-pyridine)-2-mercaptopropenoic acid has been studied, leading to the synthesis of specific thieno[3,2-c]pyridine derivatives (Castiñeiras et al., 2000).

  • Nitration of Dithienopyridine : Nitration studies of dithieno[3,2-b:3',2'-d]pyridine and dithieno[3,2-b:3',4'-d]pyridine, including 2-Methylthieno[3,2-c]pyridin-4(5H)-one, have been conducted, showing specific substitution patterns (Szabó & Gronowitz, 1993).

  • 1,3-Dipolar Additions : Research on 1,3-dipolar additions to 7-Methylthieno[2,3-c]pyridine and subsequent reactions has been explored, revealing insights into the behavior of these compounds under various conditions (Fischer & Schneider, 1980).

  • Deuteriodeprotonation Studies : Investigations into the deuteriodeprotonation of substituted 4,5-borazarothieno[2,3-c]pyridines and 7,6-borazarothieno[3,2-c]pyridines, comparing with isoelectronic thieno[2,3-c]pyridines and thieno[3,2-c]pyridines, have been conducted (Gronowitz et al., 1977).

Chemical Synthesis and Reactions

  • Ketene Dithioacetals Reaction : A study on the reaction of ketene dithioacetals with 2-aminoethanol or 1-amino-2-propanol forming substituted 2-methyleneoxazolidines and their reaction with α,β-unsaturated esters to give 5H-oxazolo[3,2-a]pyridine derivatives has been reported (Huang & Zhang, 1989).

  • Galactose Oxidase Cofactor Study : Research into the electronic effect of the thioether linkage in the novel organic cofactor of galactose oxidase, using model compounds related to 2-Methylthieno[3,2-c]pyridin-4(5H)-one, has been examined (Itoh et al., 1997).

  • Palladium-Catalyzed Couplings and Cyclizations : A method for the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations has been explored (Calhelha & Queiroz, 2010).

  • Synthesis of Heterocyclic Ketene N,O-Acetals : The synthesis of heterocyclic ketene N,O-acetals and their reactions with α,β-unsaturated esters, forming oxazolo[3,2-a]pyridine derivatives, is presented in scientific research (Huang & Zhang, 1989).

Future Directions

  • Halgaš, J., Kolenová, V., Števíková, Z., Perašínová, L., & Kožíšek, J. (2009). New Cu(II), Co(II), and Ni(II) complexes with thieno[2,3-b]pyridine and 2-methylthieno[2,3-b]pyridine as ligands: Synthesis and crystal structures. Chemical Papers, 63, 323–328 .

: [Read more](https://link.spring

properties

IUPAC Name

2-methyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZYGMSEVJJFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592582
Record name 2-Methylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59207-23-7
Record name 2-Methylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.